molecular formula C13H17N3NaO4S B125322 Métamizole CAS No. 68-89-3

Métamizole

Numéro de catalogue: B125322
Numéro CAS: 68-89-3
Poids moléculaire: 334.35 g/mol
Clé InChI: CEOUXRNZHGKECQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Dipyrone has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Dipyrone, also known as Metamizole, is a pyrazolone derivative that belongs to the group of nonacid nonopioids . It primarily targets the Transient Receptor Potential Ankirin 1 (TRPA1), a key player in pain perception .

Mode of Action

Dipyrone acts as a nonsteroidal anti-inflammatory drug (NSAID) with a centrally acting mechanism of action on the hypothalamus, where fever originates and is regulated . It inhibits the signaling of TRPA1, which plays a crucial role in the transmission of pain signals .

Biochemical Pathways

Dipyrone is a prodrug that undergoes rapid hydrolysis in the gastrointestinal tract to its active metabolite, 4-methylaminoantipyrine (4-MAA) . In the liver, 4-MAA undergoes non-enzymatic hydrolysis to form other metabolites such as 4-aminoantipyrine (4-AA), 4-N-acetylaminoantipyrine (4-AAA), and 4-N-formylaminoantipyrine (4-FAA) . These metabolites are believed to contribute to the analgesic and antipyretic effects of dipyrone.

Pharmacokinetics

Dipyrone is characterized by rapid hydrolysis to the active moiety 4-methyl-amino-antipyrine (MAA), which has 85% bioavailability after oral administration in tablet form . The maximum systemic concentrations are achieved in a short time (tmax of 1.2 to 2.0 hours) . MAA is further metabolized with a mean elimination half-life (t1/2) of 2.6 to 3.5 hours to 4-formyl-amino-antipyrine (FAA), an end-metabolite, and to 4-amino-antipyrine (AA), which is then acetylated to 4-acetyl-amino-antipyrine (AAA) by the polymorphic N-acetyl-transferase .

Result of Action

The primary result of dipyrone’s action is its potent analgesic and antipyretic effects . It is used to relieve severe and persistent fever and pain . It has been associated with potentially severe side effects, including agranulocytosis .

Action Environment

The effectiveness of dipyrone can be influenced by various environmental factors. Furthermore, the genotoxic and cytotoxic effects of dipyrone have been observed in Vero cells (a cell line obtained from the red kidney of green monkey) exposed to dipyrone .

Analyse Biochimique

Biochemical Properties

Dipyrone is rapidly hydrolyzed in the body to its active moiety, 4-methyl-amino-antipyrine (MAA) . MAA interacts with various enzymes and proteins in the body, leading to its analgesic and antipyretic effects . The nature of these interactions is complex and involves multiple biochemical pathways .

Molecular Mechanism

The molecular mechanism of Dipyrone involves its conversion to MAA, which exerts its effects at the molecular level . This includes potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dipyrone can change over time. This includes information on the drug’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dipyrone can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Dipyrone is involved in various metabolic pathways. It is metabolized to MAA, which is further metabolized to various other compounds . This involves interactions with various enzymes and cofactors, and can also include effects on metabolic flux or metabolite levels .

Transport and Distribution

Dipyrone and its metabolites are transported and distributed within cells and tissues . This involves interactions with various transporters or binding proteins, and can also affect the drug’s localization or accumulation .

Subcellular Localization

The subcellular localization of Dipyrone and its metabolites can affect their activity or function . This can include any targeting signals or post-translational modifications that direct the drug or its metabolites to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le métamizole est synthétisé par un processus en plusieurs étapes. L'étape initiale implique la condensation de la 4-méthylaminoantipyrine avec du formaldéhyde pour former la 4-formylaminoantipyrine. Cet intermédiaire est ensuite sulfoné à l'aide d'acide sulfurique pour donner du this compound .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du this compound implique l'utilisation de réacteurs à grande échelle et de conditions contrôlées pour garantir un rendement élevé et une pureté élevée. Le processus comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

Types de réactions : Le métamizole subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Principaux produits formés :

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

Le this compound exerce ses effets par un mécanisme d'action central sur l'hypothalamus, où il module la régulation de la température corporelle et la perception de la douleur . Il inhibe la signalisation des canaux TRPA1 (transient receptor potential ankyrin 1), qui jouent un rôle dans les voies de la douleur et de l'inflammation . De plus, les métabolites du this compound, tels que la 4-méthylaminoantipyrine et la 4-aminoantipyrine, contribuent à ses effets analgésiques et antipyrétiques en inhibant la synthèse des prostaglandines .

Composés similaires :

Unicité du this compound : Le this compound est unique en raison de sa puissante activité spasmolytique, qui n'est pas généralement observée dans d'autres analgésiques non opioïdes. De plus, sa capacité à inhiber les canaux TRPA1 le distingue des autres analgésiques .

Comparaison Avec Des Composés Similaires

Uniqueness of Dipyrone: Dipyrone is unique due to its potent spasmolytic activity, which is not commonly observed in other non-opioid analgesics. Additionally, its ability to inhibit TRPA1 channels sets it apart from other analgesics .

Activité Biologique

Dipyrone, also known as metamizole, is a non-opioid analgesic and antipyretic agent widely used in various countries for the treatment of pain and fever. Its biological activity is primarily attributed to its metabolites, particularly 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA). This article explores the pharmacological mechanisms, clinical efficacy, adverse effects, and case studies related to dipyrone.

Dipyrone's analgesic and antipyretic effects are thought to arise from multiple mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Dipyrone and its metabolites inhibit both COX-1 and COX-2 enzymes, which play crucial roles in prostaglandin synthesis. Prostaglandins are mediators of pain and fever, thus their inhibition contributes to the analgesic and antipyretic effects of dipyrone .
  • Central Nervous System Effects : Evidence suggests that dipyrone can cross the blood-brain barrier, allowing its metabolites to exert effects on central pain pathways. Studies indicate that the analgesic effects may be mediated through cannabinoid receptor activation in the central nervous system .
  • Peripheral Mechanisms : While primarily acting centrally, dipyrone also exhibits weak peripheral anti-inflammatory activity. This dual-action may explain its effectiveness in treating various types of pain, including colic-like abdominal pain .

Pharmacokinetics

The pharmacokinetic profile of dipyrone reveals important insights into its biological activity:

  • Absorption and Metabolism : After oral administration, dipyrone undergoes rapid hydrolysis to MAA, which has a bioavailability of approximately 85%. The peak plasma concentrations are achieved within 1.2 to 2.0 hours .
  • Elimination Half-Life : The elimination half-life of MAA is approximately 2.6 to 3.5 hours, indicating a relatively short duration of action which necessitates multiple dosing in clinical settings .

Clinical Efficacy

Dipyrone has been extensively studied for its efficacy in various clinical scenarios:

  • Postoperative Pain Management : A systematic review indicated that dipyrone is effective for acute postoperative pain relief. In trials comparing dipyrone with other analgesics like ibuprofen and paracetamol, it demonstrated comparable efficacy with a favorable safety profile .
  • Migraine Treatment : Dipyrone has been used effectively for acute migraine attacks. Its rapid onset of action makes it a valuable option in emergency settings .

Table 1: Summary of Clinical Studies on Dipyrone Efficacy

Study TypeSample SizeComparison GroupMain Findings
Postoperative Pain Study809Placebo/IbuprofenComparable efficacy to other NSAIDs
Migraine Treatment StudyVariesPlaceboEffective in acute migraine relief
Colic Pain ManagementN/AN/AEffective for biliary/intestinal colic

Adverse Effects

Despite its efficacy, dipyrone is associated with certain adverse effects:

  • Agranulocytosis : A rare but serious side effect is agranulocytosis, which can lead to severe immunosuppression. Reports indicate that prolonged use (beyond 14 days) may increase this risk . A case study highlighted a patient who developed granulocytopenia after 23 days of treatment, which resolved upon discontinuation of the drug .
  • Other Adverse Reactions : Commonly reported non-severe adverse events include allergic reactions and mild gastrointestinal disturbances. A study involving nearly 50,000 doses reported a low incidence (0.3%) of adverse events associated with dipyrone use .

Case Studies

Several case studies illustrate both the therapeutic potential and risks associated with dipyrone:

  • Granulocytopenia Case Report : A 59-year-old female developed granulocytopenia after prolonged use of dipyrone for pain management following multiple traumas. The condition improved after discontinuing the drug, emphasizing the need for monitoring during extended therapy .
  • Postoperative Pain Management : In a clinical trial involving postoperative patients, dipyrone was shown to effectively manage pain with minimal side effects compared to traditional NSAIDs .

Propriétés

Numéro CAS

68-89-3

Formule moléculaire

C13H17N3NaO4S

Poids moléculaire

334.35 g/mol

Nom IUPAC

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate

InChI

InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20);

Clé InChI

CEOUXRNZHGKECQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

SMILES isomérique

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+]

SMILES canonique

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na]

Apparence

Powder

Key on ui other cas no.

68-89-3

Pictogrammes

Health Hazard

Solubilité

>50.2 [ug/mL] (The mean of the results at pH 7.4)

Synonymes

Algopyrin
Analgin
Biopyrin
Dipyrone
Dipyronium
Metamizol
Metamizole
Metamizole Sodium
Methamizole
Methampyrone
Narone
Noramidopyrine Methanesulfonate
Noramidopyrine Methanesulfonate Sodium
Normelubrine
Novalgetol
Novalgin
Novamidazophen
Novaminsulfone
Optalgin
Pyralgin
Sulpyrin
Sulpyrine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipyrone
Reactant of Route 2
Reactant of Route 2
Dipyrone
Reactant of Route 3
Reactant of Route 3
Dipyrone
Reactant of Route 4
Reactant of Route 4
Dipyrone
Reactant of Route 5
Reactant of Route 5
Dipyrone
Reactant of Route 6
Reactant of Route 6
Dipyrone
Customer
Q & A

Q1: What is the primary mechanism of action of dipyrone?

A1: Dipyrone itself is a prodrug that is metabolized in the body to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA). [] MAA exerts its analgesic and antipyretic effects mainly by inhibiting cyclooxygenases (COX), enzymes responsible for prostaglandin synthesis. []

Q2: Does dipyrone exhibit selectivity for COX-1 or COX-2 isoforms?

A2: Research suggests that dipyrone, through its metabolite MAA, inhibits both COX-1 and COX-2 isoforms with virtually equal potency. [] This contrasts with some other NSAIDs that show selectivity for COX-2.

Q3: Are there other potential mechanisms contributing to dipyrone's effects?

A3: Studies suggest additional mechanisms may be involved, including:

  • Endocannabinoid System: Dipyrone’s analgesic and cataleptic effects, as well as hypolocomotion, might involve the endocannabinoid system, particularly CB1 receptors. []
  • TRP Channels: Dipyrone metabolites MAA and AA can activate and sensitize the ion channels TRPA1 and TRPV1, which are involved in pain perception. []
  • Spasmolytic Effects: Dipyrone demonstrates a distinct spasmolytic activity, potentially through the inhibition of intracellular calcium release and interference with inositol phosphate (IP) accumulation. [, ]

Q4: Does dipyrone affect gastric emptying?

A4: Studies in rats show that both intravenous and intracerebroventricular administration of dipyrone can delay gastric emptying. [, ] This effect seems to involve capsaicin-sensitive afferent fibers and the sympathetic nervous system, particularly β2-adrenoceptors. [, ]

Q5: What is the major safety concern associated with dipyrone use?

A5: The most serious concern is the potential for dipyrone to cause blood dyscrasias, particularly agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. [, , , ]

Q6: Is agranulocytosis the only potential adverse effect?

A6: No, dipyrone has been associated with other adverse effects, including:

  • Hypersensitivity Reactions: Some individuals may experience immediate hypersensitivity reactions to dipyrone, ranging from skin rashes to anaphylaxis. []
  • Gastrointestinal Effects: While generally considered to have a better gastrointestinal safety profile compared to some other NSAIDs, dipyrone can still cause gastrointestinal issues like nausea and vomiting. []
  • Renal Effects: Although short-term use of therapeutic doses might not significantly impact renal function in most patients, dipyrone can decrease the production of renal vasodilator prostaglandins, potentially posing a risk for patients with pre-existing renal impairment. []

Q7: What is the estimated incidence of dipyrone-induced agranulocytosis?

A7: The true incidence remains a subject of debate, with estimates varying widely based on different studies and geographical locations. []

Q8: What are the main clinical uses of dipyrone?

A8: Dipyrone is primarily prescribed for:

  • Pain Relief: It is effective in treating various types of acute pain, including postoperative pain, renal colic, and headaches (tension-type and migraine). [, , , , , ]

Q9: How does the efficacy of dipyrone compare to other analgesics?

A9: Studies suggest that dipyrone demonstrates comparable analgesic efficacy to other commonly used analgesics:

  • Postoperative Pain: Single-dose oral dipyrone (500mg) provided similar pain relief to ibuprofen (400mg) and other commonly used analgesics for moderate to severe postoperative pain. []
  • Acute Renal Colic: Intramuscular dipyrone (2g) provided a longer duration of pain relief compared to diclofenac (75mg) for acute renal colic. []
  • Acute Headaches: Intravenous dipyrone (1g) was found to be effective in relieving pain associated with episodic tension-type headache. []

Q10: Is dipyrone used in children?

A10: While dipyrone is used in children in some countries, data on its efficacy and safety in pediatric populations is limited. []

Q11: What are some areas of ongoing research with dipyrone?

A11: Current research focuses on:

  • Exploring Potential Therapeutic Applications: Investigating the possible benefits of dipyrone in conditions beyond pain and fever, such as its potential role as a bronchodilator in asthma. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.